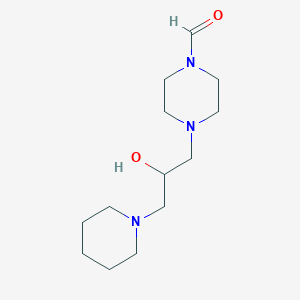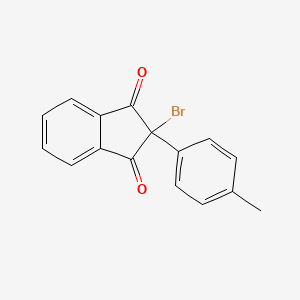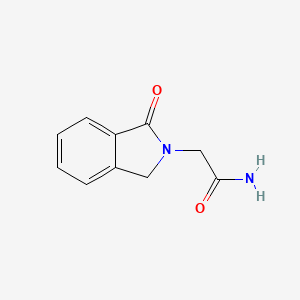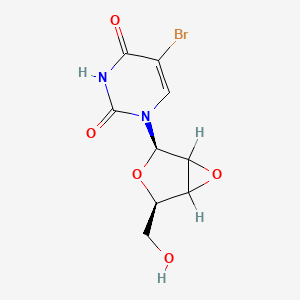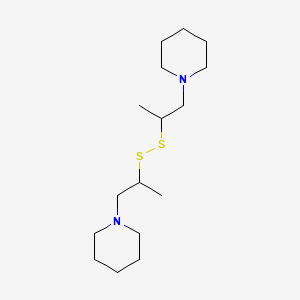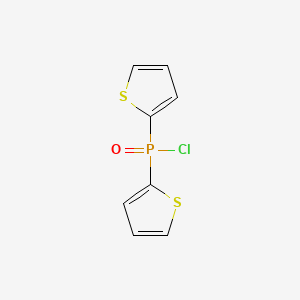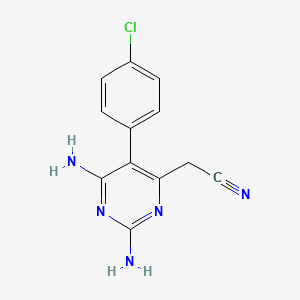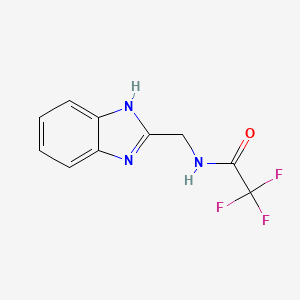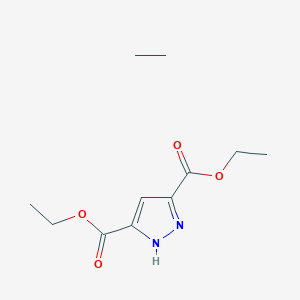
diethyl 1H-pyrazole-3,5-dicarboxylate;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,5-pyrazoledicarboxylate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,5-pyrazoledicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole with diethyl oxalate under basic conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of diethyl 3,5-pyrazoledicarboxylate .
Industrial Production Methods
In industrial settings, the production of diethyl 3,5-pyrazoledicarboxylate often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-pyrazoledicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Diethyl 3,5-pyrazoledicarboxylate alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 3,5-pyrazoledicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of organic conductive materials, luminescent materials, and photonic devices
Mechanism of Action
The mechanism of action of diethyl 3,5-pyrazoledicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, some pyrazole derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Similar in structure but with different reactivity and applications.
Diethyl 2,3-pyridinedicarboxylate: Another ester derivative with distinct chemical properties.
Diethyl acetylenedicarboxylate: Known for its use in cycloaddition reactions
Uniqueness
Diethyl 3,5-pyrazoledicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl 1H-pyrazole-3,5-dicarboxylate;ethane |
InChI |
InChI=1S/C9H12N2O4.C2H6/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;1-2/h5H,3-4H2,1-2H3,(H,10,11);1-2H3 |
InChI Key |
PQDIINZTFCIKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCOC(=O)C1=CC(=NN1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


